An In-depth Technical Guide to Oxaprozin D4 for Researchers and Drug Development Professionals
An In-depth Technical Guide to Oxaprozin D4 for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Oxaprozin D4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical applications of Oxaprozin D4, with a particular focus on its role as an internal standard in quantitative analysis.
Introduction: The Significance of Deuterated Internal Standards
In the realm of quantitative analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for achieving the highest levels of accuracy and precision. Deuterium-labeled compounds, such as Oxaprozin D4, are chemically identical to the analyte of interest but have a higher mass due to the incorporation of deuterium atoms. This mass difference allows for their distinct detection by mass spectrometry, while their similar physicochemical properties ensure they behave almost identically to the unlabeled analyte during sample preparation and analysis. This co-elution and similar ionization efficiency effectively corrects for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable quantification.
Oxaprozin D4 is the deuterium-labeled form of Oxaprozin, an NSAID used to manage the symptoms of osteoarthritis and rheumatoid arthritis.[1] As a propionic acid derivative, Oxaprozin functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory prostaglandins.[2] The primary and critical application of Oxaprozin D4 is as an internal standard for the accurate quantification of Oxaprozin in biological matrices such as plasma and serum.[3][4]
Chemical Properties and Characterization of Oxaprozin D4
A thorough understanding of the chemical and physical properties of an analytical standard is paramount for its effective use.
Chemical Structure and Deuterium Labeling
The systematic IUPAC name for Oxaprozin D4 is 3-(4,5-Diphenyloxazol-2-yl)propanoic-2,2,3,3-d4 acid.[5] The "d4" designation indicates the presence of four deuterium atoms, which replace the four hydrogen atoms on the second and third carbons of the propanoic acid chain. This specific placement is crucial as it is in a stable position, minimizing the risk of back-exchange with hydrogen atoms during analytical procedures.
Diagram of Oxaprozin D4 Structure
A 2D representation of the chemical structure of Oxaprozin D4.
Physicochemical Properties
The physicochemical properties of Oxaprozin D4 are expected to be very similar to those of unlabeled Oxaprozin, with the most significant difference being the molecular weight.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₁D₄NO₃ | [6] |
| Molecular Weight | 297.34 g/mol | [7] |
| Appearance | White to off-white solid | |
| Melting Point | ~154-161.5 °C (for unlabeled Oxaprozin) | [6][8] |
| pKa | ~4.3 (for unlabeled Oxaprozin) | [8] |
| Solubility (unlabeled Oxaprozin) | ||
| Ethanol | ~15 mg/mL | [3][9] |
| DMSO | ~30 mg/mL | [3][9] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3][9] |
| Water | Sparingly soluble/Insoluble | [8][9] |
| Methanol | Soluble | [10] |
| Acetonitrile | Soluble |
Note: The properties of unlabeled Oxaprozin are provided as a close approximation for Oxaprozin D4.
Commercial Availability and Purity
Oxaprozin D4 is available from several commercial suppliers as a reference standard for research purposes.[6] It is typically supplied with a Certificate of Analysis (CoA), which provides crucial information regarding its identity, purity, and concentration. When sourcing Oxaprozin D4, it is imperative to obtain a CoA from the supplier and carefully review the following information:
| Information on CoA | Importance |
| Product Name and Catalog Number | Ensures correct product identification. |
| Lot Number | Traceability of the specific batch. |
| Chemical Formula and Molecular Weight | Confirms the chemical identity. |
| Purity (typically by HPLC or LC-MS) | Crucial for accurate preparation of standard solutions. Purity is often >98%. |
| Isotopic Enrichment | Confirms the percentage of the deuterated form. |
| Identity Confirmation (e.g., ¹H-NMR, Mass Spec) | Provides structural confirmation. |
| Date of Analysis and Expiration Date | Ensures the standard is within its valid use period. |
| Storage Conditions | Typically stored at -20°C to ensure long-term stability.[9] |
Synthesis of Oxaprozin D4
While most researchers will purchase Oxaprozin D4 from commercial sources, understanding its synthesis provides valuable insight into the location and stability of the deuterium labels. The synthesis of Oxaprozin D4 involves the introduction of deuterium atoms into the propanoic acid side chain of Oxaprozin. A plausible synthetic approach would involve the deuteration of a suitable precursor to the propanoic acid side chain.
General methods for the synthesis of deuterated carboxylic acids often involve H/D exchange reactions on the α- and β-positions to the carboxyl group under basic conditions using a deuterium source like D₂O.[11] For example, a Knoevenagel condensation followed by reduction with sodium borodeuteride can be used to introduce deuterium at the β-position, while subsequent hydrolysis and decarboxylation in the presence of pyridine-D₂O can achieve deuteration at the α-position.[12][13]
Plausible Synthetic Pathway for Oxaprozin D4
A conceptual workflow for the synthesis of Oxaprozin D4.
Application in Quantitative Analysis: LC-MS/MS
The primary application of Oxaprozin D4 is as an internal standard for the quantification of Oxaprozin in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical workflow and protocol.
The Principle of Stable Isotope Dilution with LC-MS/MS
The methodology relies on the principle of stable isotope dilution. A known amount of Oxaprozin D4 is added to the unknown sample containing Oxaprozin at the beginning of the sample preparation process. Both the analyte (Oxaprozin) and the internal standard (Oxaprozin D4) are then co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the original sample, based on a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Mass Spectrometric Fragmentation
Understanding the fragmentation patterns of both Oxaprozin and Oxaprozin D4 is essential for developing a sensitive and specific LC-MS/MS method. In positive ion mode electrospray ionization (ESI), both molecules will be protonated to form [M+H]⁺ ions. The precursor ions for Oxaprozin and Oxaprozin D4 will be m/z 294.1 and 298.1, respectively.
Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, these precursor ions will fragment into characteristic product ions. For a carboxylic acid like Oxaprozin, common fragmentation pathways include the loss of water (-18 Da) and the loss of the carboxyl group (-45 Da).[14] The specific fragmentation pattern will also be influenced by the stable oxazole ring structure. The product ions for Oxaprozin D4 will be shifted by +4 Da if the deuterium atoms are retained in the fragment, or by a smaller mass if the fragment involves the loss of the deuterated part of the molecule. This mass difference allows for specific detection of both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).
Hypothetical Fragmentation Pathway
A conceptual diagram illustrating the mass shift in fragmentation for Oxaprozin D4.
Experimental Protocol: Quantification of Oxaprozin in Human Plasma
This protocol provides a general framework for the analysis. Specific parameters may require optimization based on the instrumentation and matrix used.
1. Preparation of Stock and Working Solutions:
-
Oxaprozin Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxaprozin in methanol.
-
Oxaprozin D4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxaprozin D4 in methanol.
-
Oxaprozin Working Standards: Serially dilute the Oxaprozin stock solution with methanol:water (1:1, v/v) to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
-
Oxaprozin D4 Working Solution (Internal Standard, e.g., 100 ng/mL): Dilute the Oxaprozin D4 stock solution with methanol:water (1:1, v/v).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibrator/QC sample), add 20 µL of the Oxaprozin D4 working solution (internal standard).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (or other suitable protein precipitation solvent) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Oxaprozin from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), positive ion mode.
-
MRM Transitions (Hypothetical):
-
Oxaprozin: 294.1 -> 249.1
-
Oxaprozin D4: 298.1 -> 253.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both Oxaprozin and Oxaprozin D4.
-
Calculate the peak area ratio (Oxaprozin/Oxaprozin D4).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Oxaprozin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Oxaprozin D4 is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of Oxaprozin. Its stable isotopic labeling ensures a high degree of accuracy and precision in LC-MS/MS-based bioanalytical methods. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic rationale, and a detailed protocol for its application as an internal standard. By understanding and applying the principles outlined herein, scientists can achieve robust and reliable quantification of Oxaprozin in complex biological matrices, thereby supporting critical pharmacokinetic, toxicokinetic, and clinical studies.
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